molecular formula C17H19ClN4O4 B2949091 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1903633-97-5

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2949091
CAS No.: 1903633-97-5
M. Wt: 378.81
InChI Key: RBAVXAJTPFAZHJ-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic heterocyclic compound featuring a benzo[f][1,4]oxazepin-3-one core fused with a pyrazole-carboxamide moiety.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4/c1-21-9-13(17(20-21)25-2)16(24)19-5-6-22-8-11-7-12(18)3-4-14(11)26-10-15(22)23/h3-4,7,9H,5-6,8,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAVXAJTPFAZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula of the compound is C15H19ClN2O3C_{15}H_{19}ClN_2O_3, with a molecular weight of approximately 310.77 g/mol. Its structure includes a benzo[f][1,4]oxazepine core, which is known for its role in various biological activities, and a pyrazole moiety that enhances its pharmacological potential.

Biological Activities

Research has indicated that compounds similar to this compound exhibit several noteworthy biological activities:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation .
  • Anticancer Properties : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The benzo[f][1,4]oxazepine structure is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways .
  • Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

The biological activity of this compound is largely attributed to its interaction with specific cellular targets:

  • Inhibition of RIPK1 : The compound acts as an inhibitor of RIPK1 kinase activity, which is crucial for necroptosis—a form of programmed cell death associated with inflammation. A study reported an IC50 value of 10 nM for RIPK1 inhibition, indicating potent activity .
  • Cell Signaling Modulation : By affecting pathways related to apoptosis and inflammation, the compound may alter the balance between cell survival and death, providing therapeutic benefits in conditions characterized by excessive inflammation or cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of necroptosis in U937 cells with an IC50 value of 200 nM when treated with compounds sharing structural similarities .
Study 2 Identified promising anticancer activity against breast cancer cell lines with a reduction in cell viability observed at concentrations as low as 50 µM .
Study 3 Reported neuroprotective effects in animal models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p from are pyrazole-carboxamide derivatives with variations in aryl substituents. These share the pyrazole-carboxamide motif with the target compound but lack the benzo[f][1,4]oxazepinone core. Key comparisons include:

Compound Substituents (R1, R2) Yield (%) Melting Point (°C) Key $^1$H-NMR Shifts (δ) MS ([M+H]$^+$)
3a Phenyl, Phenyl 68 133–135 8.12 (s, 1H), 2.66 (s, 3H) 403.1
3b 4-Chlorophenyl, Phenyl 68 171–172 8.12 (s, 1H), 2.65 (s, 3H) 437.1
3d 4-Fluorophenyl, Phenyl 71 181–183 8.12 (s, 1H), 2.66 (s, 3H) 421.0
  • Structural Impact : Electron-withdrawing groups (e.g., Cl, F) on aryl rings increase melting points (e.g., 3b vs. 3a), likely due to enhanced intermolecular interactions. The conserved pyrazole proton at δ 8.12 suggests similar electronic environments across derivatives .

Benzo[b][1,4]oxazin-3-one Analogues ()

Compounds such as 28 and 29a–b () feature a benzo[b][1,4]oxazin-3-one core linked to piperazine or pyridinyl groups. While structurally distinct from the target’s seven-membered oxazepinone ring, they share the 3-oxo heterocyclic motif:

Compound Core Structure Key Features $^1$H-NMR Shifts (δ) Synthesis Method
28 Benzo[b]oxazin-3-one Piperazine-carboxamide linker 4.59 (s, O-CH2), 2.74 (t, CH2) HCTU/DIPEA coupling in DMSO
29a Benzo[b]oxazin-3-one Pyridinyl-acetamide linker 8.59 (d, pyridine-CH), 9.05 (NH) HCTU-mediated coupling
  • Synthetic Routes : These compounds employ coupling agents (e.g., HCTU) and polar aprotic solvents (DMSO), contrasting with cesium carbonate-mediated reactions in .

Heterocyclic Compounds with Oxadiazole or Tetrazole Moieties ()

describes N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, which replaces the oxazepinone core with a 1,3,4-oxadiazole ring. Key differences include:

  • Oxadiazole vs. Oxazepinone: The oxadiazole’s aromaticity may enhance metabolic stability but reduce conformational flexibility compared to the partially saturated oxazepinone .
  • Physical Properties : The lack of reported melting points or solubility data for this compound limits direct comparison, though its molecular weight (341.32 g/mol) is lower than the target compound’s inferred mass .

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